6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Description
The compound 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolopyridine core substituted with a furan moiety and a carboxylic acid group. This structure suggests potential biological activity and makes it a candidate for further chemical and pharmacological studies.
Synthesis Analysis
The synthesis of furan-containing pyridine derivatives can be achieved through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, yielding fully substituted furans . Although the specific synthesis of 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. These studies focus on the molecular geometry in the solid state and the intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability of the crystal structure . These findings provide insights into how similar furan-pyridine derivatives, including the compound of interest, might behave in the solid state.
Chemical Reactions Analysis
The reactivity of furan-pyridine derivatives can be complex, as demonstrated by the electrophilic substitution reactions of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine. Depending on the reaction conditions, either the furan ring or the pyridine fragment can undergo electrophilic attack, leading to various substitution patterns . This suggests that the compound may also exhibit diverse reactivity under different chemical conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are not provided, related compounds offer some context. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reveals details such as cell parameters, density, and molecular interactions that contribute to the stability of the compound . These properties are essential for understanding the behavior of the compound in various environments and could be indicative of the properties of the compound of interest.
Scientific Research Applications
Chemical Synthesis and Functionalization
The compound 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives are noted for their ease of functionalization. Studies have indicated the ability to convert such compounds into various ester or amide derivatives, as demonstrated with similar pyrazole carboxylic acids. This characteristic is essential for creating a diverse array of compounds for different scientific applications, such as drug design and material science (Akçamur et al., 1997, Şener et al., 2002).
Library Creation and Combinatorial Chemistry
The structure of this compound allows for the creation of extensive libraries of fused pyridine-carboxylic acids, an approach used in combinatorial chemistry to generate a wide range of compounds for high-throughput screening. This process is crucial in the pharmaceutical industry for discovering new drugs. The libraries include diverse heterocycles like pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines, among others (Volochnyuk et al., 2010).
Heterocyclic Compound Synthesis
The compound is also pivotal in the synthesis of various heterocyclic compounds. For instance, N-fused heterocyclic products have been synthesized using similar compounds as precursors. These heterocyclic structures are of significant interest due to their prevalence in biologically active compounds and their potential in pharmaceuticals (Ghaedi et al., 2015).
properties
IUPAC Name |
6-(furan-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8(2)17-13-10(7-15-17)9(14(18)19)6-11(16-13)12-4-3-5-20-12/h3-8H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVECVVOZMOWPNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429448 |
Source
|
Record name | 6-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
CAS RN |
900137-06-6 |
Source
|
Record name | 6-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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